
乙二胺四乙酸二钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Dicalcium ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: Used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: Employed in biochemical assays to chelate metal ions that may interfere with enzymatic reactions.
Medicine: Utilized as a chelating agent to treat heavy metal poisoning, particularly lead poisoning.
Industry: Applied in water treatment processes to remove metal ions and prevent scale formation.
作用机制
Target of Action
Dicalcium ethylenediaminetetraacetate, also known as calcium disodium ethylenediaminetetraacetate, primarily targets metal ions in the body . Its main targets are lead ions and zinc ions . These ions play various roles in the body, including involvement in enzymatic reactions and signal transduction pathways .
Mode of Action
Dicalcium ethylenediaminetetraacetate acts as a chelating agent . It forms stable, water-soluble complexes with metal ions, effectively binding to them . This interaction results in the formation of a lead chelate that is excreted in the urine . The compound’s ability to form these complexes even at neutral pH allows it to dissolve Fe- and Ca-containing scale and deliver iron ions under conditions where its oxides are insoluble .
Biochemical Pathways
The chelation of metal ions by dicalcium ethylenediaminetetraacetate can affect various biochemical pathways. For instance, calcium is a common signaling mechanism in cells, exerting allosteric regulatory effects on many enzymes and proteins . By binding to calcium ions, dicalcium ethylenediaminetetraacetate could potentially influence these calcium-dependent processes.
Pharmacokinetics
Dicalcium ethylenediaminetetraacetate may be administered by either intramuscular injection or intravenous infusion . The compound distributes into tissues, such as the kidney and bone, where it chelates lead ions . The lead ions are then eliminated in the normal urinary excretion of the compound .
Result of Action
The primary result of the action of dicalcium ethylenediaminetetraacetate is the reduction of blood levels and depot stores of lead in the body . This is achieved through the formation of a lead chelate that is excreted in the urine . The use of the compound has been associated with large increases in the urinary excretion of lead .
Action Environment
The action of dicalcium ethylenediaminetetraacetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other metal ions in the body can influence the compound’s efficacy and stability .
生化分析
Biochemical Properties
Dicalcium ethylenediaminetetraacetate plays a crucial role in biochemical reactions by binding to metal ions such as calcium, magnesium, and iron. This binding ability allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit metalloproteases by chelating the metal ions required for their activity . Additionally, it can protect DNA and proteins from oxidative damage by sequestering metal ions that catalyze the formation of reactive oxygen species .
Cellular Effects
Dicalcium ethylenediaminetetraacetate influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by chelating calcium ions, it can disrupt calcium-dependent signaling pathways, leading to changes in cell function . It can also influence gene expression by altering the activity of metal-dependent transcription factors .
Molecular Mechanism
The molecular mechanism of dicalcium ethylenediaminetetraacetate involves its ability to form stable complexes with metal ions. This chelation process can inhibit or activate enzymes by removing or providing essential metal cofactors . For instance, it can inhibit the activity of metalloproteases by binding to their metal cofactors, preventing them from catalyzing reactions . Additionally, it can modulate gene expression by affecting the availability of metal ions required for the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicalcium ethylenediaminetetraacetate can change over time due to its stability and degradation. It is generally stable under neutral pH conditions but can degrade under acidic or basic conditions . Long-term exposure to dicalcium ethylenediaminetetraacetate can lead to changes in cellular function, such as altered gene expression and enzyme activity . These effects are often observed in in vitro and in vivo studies, where the compound’s stability and degradation are closely monitored .
Dosage Effects in Animal Models
The effects of dicalcium ethylenediaminetetraacetate vary with different dosages in animal models. At low doses, it can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as nephrotoxicity and hypocalcemia . Threshold effects are often observed, where the compound’s efficacy and toxicity are dose-dependent . These studies help determine the safe and effective dosage ranges for various applications .
Metabolic Pathways
Dicalcium ethylenediaminetetraacetate is involved in metabolic pathways that regulate metal ion homeostasis. It interacts with enzymes and cofactors that are essential for metal ion transport and utilization . For example, it can affect the activity of enzymes involved in the tricarboxylic acid cycle by chelating metal ions required for their function . This interaction can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dicalcium ethylenediaminetetraacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its distribution is influenced by factors such as concentration, pH, and the presence of other metal ions .
Subcellular Localization
The subcellular localization of dicalcium ethylenediaminetetraacetate is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it can influence gene expression by chelating metal ions required for transcription factor activity . Its localization can also affect its ability to modulate enzyme activity and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dicalcium ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired calcium complex .
Industrial Production Methods: In industrial settings, the production of dicalcium ethylenediaminetetraacetate involves large-scale reactions in reactors where ethylenediaminetetraacetic acid is combined with calcium hydroxide under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .
化学反应分析
Types of Reactions: Dicalcium ethylenediaminetetraacetate primarily undergoes complexation reactions, where it binds to metal ions to form stable complexes. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The most common reagents used with dicalcium ethylenediaminetetraacetate are metal ions such as calcium, iron, and magnesium. The reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products: The major products formed from the reactions of dicalcium ethylenediaminetetraacetate are metal-EDTA complexes, which are water-soluble and can be easily separated from the reaction mixture .
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): The parent compound of dicalcium ethylenediaminetetraacetate, used for similar chelation purposes but without the calcium component.
Disodium calcium ethylenediaminetetraacetate: Another chelating agent with similar properties but different sodium and calcium ratios.
Iminodisuccinic acid: An alternative chelating agent with a different chemical structure but similar metal-binding properties.
Uniqueness: Dicalcium ethylenediaminetetraacetate is unique due to its ability to form stable complexes with calcium ions, making it particularly useful in applications where calcium chelation is required. Its stability and water solubility at neutral pH also make it advantageous over other chelating agents .
属性
CAS 编号 |
19709-85-4 |
|---|---|
分子式 |
C10H12Ca2N2O8 |
分子量 |
368.37 g/mol |
IUPAC 名称 |
dicalcium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChI 键 |
ACYGYJFTZSAZKR-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2].[Ca+2] |
Key on ui other cas no. |
12264-18-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




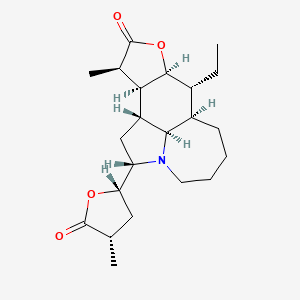
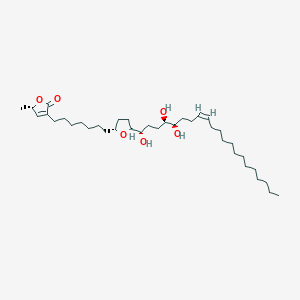
![1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]-](/img/structure/B1234505.png)
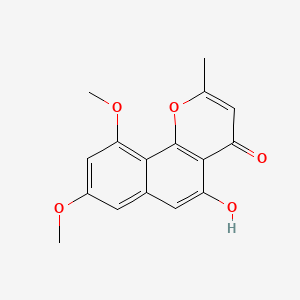
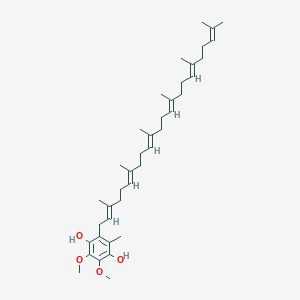
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)

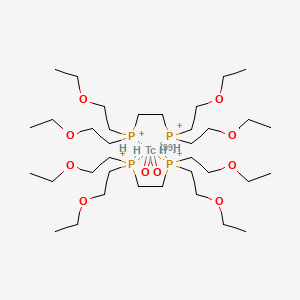
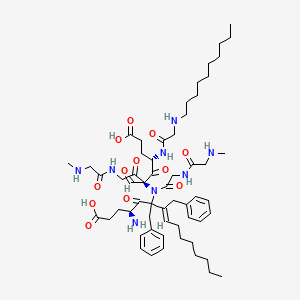

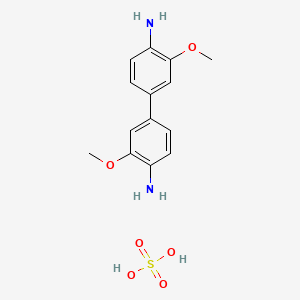
![1aH-indeno[1,2-b]oxirene](/img/structure/B1234523.png)
